Linker‑Length Constraint: Acetyl vs. Propionyl Spacer Topology in Benzotriazinone–Piperazine Hybrids
The target compound features a one‑methylene acetyl spacer between the benzotriazinone core and the piperazine ring. The closest commercially listed analog, ethyl 4-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]piperazine-1-carboxylate, differs by a single additional methylene unit, increasing the molecular weight from 345.35 to 359.38 g/mol and the XLogP3 from 1.1 to an estimated 1.5 [1]. In systematic SAR studies on 4-oxo-1,2,3-benzotriazine GPR139 agonists published in EP3221298B1, homologation of the acetyl linker to propionyl consistently altered both potency and intrinsic efficacy (e.g., EC₅₀ shifts >3‑fold in multiple matched pairs) [2].
| Evidence Dimension | Linker length (methylene units) effect on molecular properties |
|---|---|
| Target Compound Data | 1‑methylene linker, MW 345.35, XLogP3 1.1, 0 H‑bond donors |
| Comparator Or Baseline | Ethyl 4-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]piperazine-1-carboxylate: 2‑methylene linker, MW 359.38, predicted XLogP3 ~1.5 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔXLogP3 ≈ +0.4 units |
| Conditions | In silico computed properties (PubChem); in vitro SAR from EP3221298B1 for matched benzotriazinone linker pairs |
Why This Matters
Even a one‑atom linker variation shifts lipophilicity and conformational flexibility, which in benzotriazinone‑piperazine series has been shown to impact cellular permeability and target binding kinetics, directly affecting assay reproducibility if the wrong analog is procured.
- [1] PubChem. Compound Summary for CID 5045611. National Center for Biotechnology Information (2025). View Source
- [2] EP3221298B1. 4-Oxo-3,4-dihydro-1,2,3-benzotriazine derivatives as modulators of GPR139. Takeda Pharmaceutical Company Limited. European Patent Office (2017). View Source
